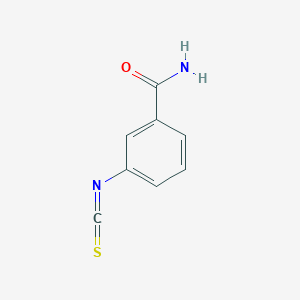

3-Isothiocyanatobenzamide

Description

3-Isothiocyanatobenzamide is a chemically synthesized compound belonging to the class of isothiocyanate compounds. It has the molecular formula C8H6N2OS and a molecular weight of 178.2 g/mol. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzamide structure, making it a unique and versatile molecule in organic chemistry.

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

3-isothiocyanatobenzamide |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)6-2-1-3-7(4-6)10-5-12/h1-4H,(H2,9,11) |

InChI Key |

WEQNVUZRJACTQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatobenzamide typically involves the reaction of primary amines with carbon disulfide (CS2) and triethylamine (TEA) to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates, including 3-Isothiocyanatobenzamide, often employs high-yielding and mild reaction conditions. Electrochemical methods and photocatalyzed reactions are also used to produce isothiocyanates efficiently without toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thioureas and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amines or thioureas.

Substitution: Thioureas and other substituted derivatives.

Scientific Research Applications

3-Isothiocyanatobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent for introducing isothiocyanate groups into molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isothiocyanatobenzamide involves its interaction with various molecular targets and pathways. Isothiocyanates are known to exert their effects by modifying proteins and enzymes through the formation of thiourea derivatives. This modification can inhibit the activity of certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

- Phenyl isothiocyanate (PITC)

- Benzyl isothiocyanate (BITC)

- Allyl isothiocyanate (AITC)

- Phenyl ethyl isothiocyanate (PEITC)

- Sulforaphane (SFN)

Comparison: 3-Isothiocyanatobenzamide is unique due to its benzamide structure combined with the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. For example, while sulforaphane (SFN) is well-known for its anticancer properties, 3-Isothiocyanatobenzamide’s benzamide moiety may offer additional interactions with biological targets, potentially enhancing its therapeutic effects .

Biological Activity

3-Isothiocyanatobenzamide is an organic compound recognized for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article delves into its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Chemical Formula: C₈H₆N₂OS

- Molecular Weight: 178.2 g/mol

- CAS Number: 1224442-57-2

- Appearance: White to pale yellow crystalline solid

- Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol

3-Isothiocyanatobenzamide exhibits its biological activity primarily through its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Enzyme Inhibition: The compound modifies active sites of specific enzymes involved in cancer progression, inhibiting their activity.

- Cell Cycle Regulation: It influences cellular pathways associated with apoptosis and cell cycle regulation, potentially leading to cancer cell death.

- Antimicrobial Properties: The compound also demonstrates antimicrobial activity by disrupting microbial cellular functions.

Biological Activities

Research has highlighted several key biological activities of 3-Isothiocyanatobenzamide:

-

Anticancer Activity:

- Studies indicate that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

- It has shown effectiveness against specific types of cancer, including breast and colon cancer.

-

Anti-inflammatory Effects:

- The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

-

Antimicrobial Properties:

- Exhibits activity against certain bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Isothiocyanatobenzamide, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Isothiocyanatobenzamide | Isothiocyanate group | Anticancer activity |

| Allyl Isothiocyanate | Aliphatic isothiocyanate | Antimicrobial properties |

| Benzyl Isothiocyanate | Aromatic isothiocyanate | Anticancer properties |

| Sulforaphane | Isothiocyanate with sulfur group | Antioxidant effects |

Case Studies and Research Findings

Several case studies have explored the effects of 3-Isothiocyanatobenzamide in various contexts:

-

Cancer Cell Studies:

- A study demonstrated that treatment with 3-Isothiocyanatobenzamide resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases.

-

Inflammation Models:

- In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

-

Microbial Inhibition:

- Research indicated that 3-Isothiocyanatobenzamide effectively inhibited the growth of Staphylococcus aureus, showcasing its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.